molecular formula C11H17F3O2 B2508571 1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 1706452-74-5

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane

Cat. No.: B2508571
CAS No.: 1706452-74-5
M. Wt: 238.25
InChI Key: PTTAFMXDXUFREK-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique structural properties, which include a highly strained three-membered ring system. The incorporation of the trifluoromethyl group and the diethoxymethyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, which lacks the diethoxymethyl and trifluoromethyl groups.

    1-(Methoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane: A similar compound with a methoxymethyl group instead of a diethoxymethyl group.

    1-(Diethoxymethyl)-3-(methyl)bicyclo[1.1.1]pentane: A compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is unique due to the combination of the diethoxymethyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3O2/c1-3-15-8(16-4-2)9-5-10(6-9,7-9)11(12,13)14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTAFMXDXUFREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C12CC(C1)(C2)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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